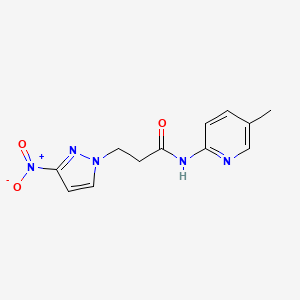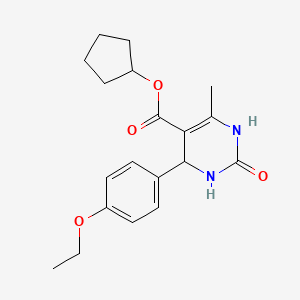![molecular formula C18H27N3O2 B10897933 2-[(4-tert-butylcyclohexyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B10897933.png)
2-[(4-tert-butylcyclohexyl)carbonyl]-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tert-butyl group attached to a cyclohexyl ring, which is further connected to a phenylhydrazinecarboxamide moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the 4-(tert-butyl)cyclohexyl intermediate. This can be achieved through the alkylation of cyclohexanone with tert-butyl bromide in the presence of a strong base like sodium hydride.
Coupling with Phenylhydrazine: The cyclohexyl intermediate is then reacted with phenylhydrazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the hydrazinecarboxamide linkage.
Final Product Formation: The final step involves the acylation of the hydrazinecarboxamide with an appropriate acyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE
- 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE
Uniqueness
Compared to similar compounds, 2-{[4-(TERT-BUTYL)CYCLOHEXYL]CARBONYL}-N~1~-PHENYL-1-HYDRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydrazinecarboxamide moiety provides opportunities for diverse chemical modifications.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylurea |
InChI |
InChI=1S/C18H27N3O2/c1-18(2,3)14-11-9-13(10-12-14)16(22)20-21-17(23)19-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,20,22)(H2,19,21,23) |
InChI Key |
DAUJMSUCAKWPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(bicyclo[2.2.1]hept-2-ylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B10897859.png)
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]thiophene-2-sulfonamide](/img/structure/B10897867.png)
![propan-2-yl (4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B10897876.png)
![1-methyl-4-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10897878.png)
![2-({5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10897879.png)
![(4Z)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10897880.png)

![4-{5-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10897891.png)
![N,N'-1,4-phenylenebis[2-(1,3-benzoxazol-2-ylthio)acetamide]](/img/structure/B10897892.png)
![Methyl 5-[({5-[(4-chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10897900.png)
![4-bromo-N'-[(E)-(2-ethoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10897906.png)
![(5Z)-5-{[2-(benzyloxy)naphthalen-1-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897911.png)
![(5Z)-5-{3-chloro-4-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10897925.png)
